REACTION_CXSMILES
|
O1CCC(=O)CC1.[C:8]([O:12][C:13]([N:15]1CCC(=O)CC1)=[O:14])([CH3:11])([CH3:10])[CH3:9].[NH2:22][C:23]1([CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH2:28][CH2:27]O[CH2:25][CH2:24]1>>[NH2:22][C:23]1([CH2:29][C:30]([O:32][CH3:33])=[O:31])[CH2:28][CH2:27][N:15]([C:13]([O:12][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:14])[CH2:25][CH2:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCOCC1)CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |